2,2'-Bi-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2,2’-Bi-1H-benzimidazole usually proceeds through two steps . First, the construction of the desired benzene ring containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .
Molecular Structure Analysis
The molecular structure of 2,2’-Bi-1H-benzimidazole was confirmed using FTIR, 1H NMR, 13C NMR, mass spectra, and elemental analysis . The combination of polybenzimidazole and polyimide by introducing 2,2’-Bi-1H-benzimidazole into the main chains provides a rigid structure, and macromolecular interactions are thus enhanced .
Chemical Reactions Analysis
2,2’-Bi-1H-benzimidazole has been used in the synthesis of aromatic copolyimides . The reaction of 2,2’-Bi-1H-benzimidazole with various aromatic dianhydrides of 3,3′,4,4′-biphenyltetracarboxylic dianhydride, 4,4′-oxydiphthalic anhydride, or pyromellitic dianhydride has been reported .
Physical And Chemical Properties Analysis
2,2’-Bi-1H-benzimidazole is a colorless, odorless, and non-toxic solid that is insoluble in water and has a melting point of 120-122°C. The combination of polybenzimidazole and polyimide by introducing 2,2’-Bi-1H-benzimidazole into the main chains provides a rigid structure, and macromolecular interactions are thus enhanced . These polyimides exhibit a strong tensile strength and a high glass transition temperature .
Scientific Research Applications
Application 1: Synthesis of Aromatic Copolyimides
- Scientific Field : Polymer Research .
- Summary of the Application : A new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized and used in the creation of a series of copolyimide films .
- Methods of Application : BAPBBI was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids . The copolyimide films were prepared by the reaction of pyromellitic dianhydride (PMDA), 4,4’-oxydianiline (ODA) and BAPBBI with various molar ratios .
- Results or Outcomes : The introduction of BAPBBI into the main chains of the copolyimides resulted in enhanced thermal stability and mechanical properties. These polyimides exhibited a higher glass transition temperature of 408–438 °C and an initial thermal decomposition of 550–580 °C. They also showed a strong tensile strength of 123–233 MPa, and a tensile moduli of 2.66–12.84 GPa without post stretching .
Application 2: Synthesis of Benzimidazole Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
- Methods of Application : The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .
- Results or Outcomes : Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .
Application 3: Synthesis of Polyimides Derived from Diamine Monomer
- Scientific Field : Polymer Chemistry .
- Summary of the Application : A new aromatic heterocyclic diamine monomer containing bi-benzimidazole unit, 2,2-bis (4′-aminophenyl)-5,5-bi-1H-benzimidazole, was synthesized from 2,2-bis (4′-nitrophenyl)-5,5-bi-1H-benzimidazole (BNPBBI) prepared via the reaction of 3,3′,4,4′-biphenyltetramine and p -nitrobenzaldehyde with a high yield .
- Methods of Application : A series of aromatic polyimides containing the heterocyclic moiety in the main chain were prepared by the reaction of BAPBBI with various aromatic dianhydrides of 3,3′,4,4′-biphenyltetracarboxylic dianhydride, 4,4′-oxydiphthalic anhydride or pyromellitic dianhydride .
- Results or Outcomes : The polymers possess a high glass transition temperature of >415 °C and a good thermal stability up to 566 °C with a 5 % weight loss . These polyimides exhibit the strong tensile strength of 201 to 327 MPa, and the ultrahigh tensile moduli of 10.7 to 15.5 GPa without post stretching .
Application 4: Medicinal Applications of Benzimidazoles
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
- Methods of Application : Benzimidazole derivatives are synthesized using various methods and used in the formulation of drugs .
- Results or Outcomes : Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . For instance, bendamustine, selumetinib, galeterone, and pracinostat as antitumor agents; pantoprazole, lansoprazole, esomeprazole, and ilaprazole as proton pump inhibitors; bezitramide as an analgesic; mebendazole, albendazole, thiabendazole, and flubendazole as antihelminthics; ridinilazole as antibacterial; astemizole and bilastine as antihistamines; enviradine, samatasvir, and maribavir as antivirals; and candesartan and mibefradil as antihypertensive .
Application 5: Synthesis of Polyimides for Aerospace Applications
- Scientific Field : Aerospace Materials .
- Summary of the Application : Polybenzimidazole (PBI) derivatives, which can be synthesized using 2,2’-Bi-1H-benzimidazole, are used for creating protective coatings for aerospace applications .
- Methods of Application : The synthesis involves the reaction of the diamine monomer with various aromatic dianhydrides .
- Results or Outcomes : The resulting polyimides exhibit excellent mechanical properties and thermal stability, making them suitable for use in the harsh conditions of aerospace applications .
Application 6: Synthesis of Benzimidazole as Potential Anticancer Agent
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Benzimidazole is an important heterocyclic organic compound which possesses a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Since its structure is analogized with the nucleotides found in the human body, benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .
- Methods of Application : The synthesis of benzimidazole derivatives involves changing its functional groups on the core structure .
- Results or Outcomes : The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJRJGLFIXQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290152 | |
Record name | 2,2'-Bi-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bi-1H-benzimidazole | |
CAS RN |
6965-02-2 | |
Record name | 2,2'-Bibenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Bibenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Bi-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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